
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. In
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. GABA is the major inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. It has also been shown to have analgesic effects in animal models. In addition, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been investigated for its potential effects on cognitive and behavioral deficits in preclinical models of Angelman syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain. However, one limitation is that N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is not orally bioavailable, and therefore must be administered via injection or infusion.
Direcciones Futuras
There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide. One area of interest is its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models. Another area of interest is its potential use in the treatment of Angelman syndrome, as it has been shown to improve cognitive and behavioral deficits in preclinical models. Further research is also needed to investigate the long-term effects and safety of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide in humans.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves a series of chemical reactions starting from cyclohexanone. The first step is the conversion of cyclohexanone to N-cyclohexylidene-cyclohexanamine using morpholine and para-toluenesulfonic acid. This intermediate is then reacted with chloroacetyl chloride to form N-(chloroacetyl)-N-cyclohexyl-cyclohexanamine. The final step involves the reaction of N-(chloroacetyl)-N-cyclohexyl-cyclohexanamine with 4,5-dichloro-6-oxo-1,6-dihydropyridazine to form N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. It has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. In addition, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been studied in preclinical models of Angelman syndrome, a genetic disorder that affects the nervous system and causes developmental delays and intellectual disabilities. In these models, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been shown to improve cognitive and behavioral deficits.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O2/c14-9-6-17-19(12(21)11(9)15)7-10(20)18-13(8-16)4-2-1-3-5-13/h6H,1-5,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCGCOHDFODAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C(=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2859494.png)
![N-cyclopentyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859495.png)
![1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859496.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)
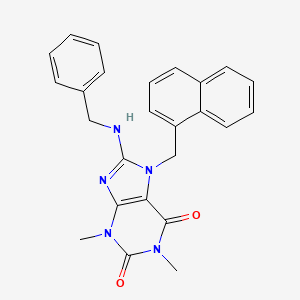
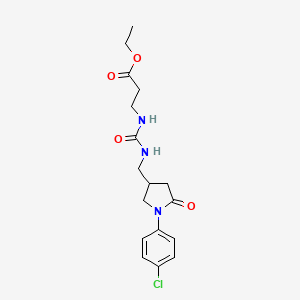
![1-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2859504.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859506.png)
![(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2859507.png)
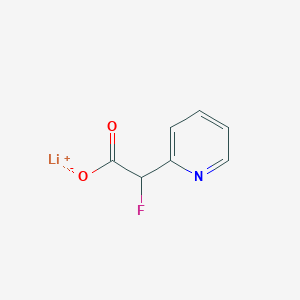
![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)
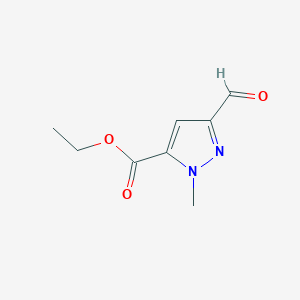
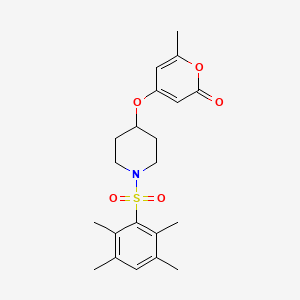
![N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2859516.png)